molecular formula C4H2INO2 B12978231 2-Iodooxazole-4-carbaldehyde

2-Iodooxazole-4-carbaldehyde

Cat. No.: B12978231
M. Wt: 222.97 g/mol
InChI Key: FIGYQTLWFHUIKV-UHFFFAOYSA-N
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Description

2-Iodooxazole-4-carbaldehyde is a heterocyclic compound featuring an oxazole ring substituted with an iodine atom at the 2-position and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodooxazole-4-carbaldehyde typically involves the iodination of oxazole derivatives. One common method includes the reaction of oxazole with iodine in the presence of an oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a temperature range of 0-25°C to ensure optimal yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Iodooxazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products:

Mechanism of Action

The mechanism of action of 2-Iodooxazole-4-carbaldehyde largely depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to inhibition .

Comparison with Similar Compounds

    2-Bromooxazole-4-carbaldehyde: Similar structure but with a bromine atom instead of iodine.

    2-Chlorooxazole-4-carbaldehyde: Contains a chlorine atom at the 2-position.

    2-Fluorooxazole-4-carbaldehyde: Features a fluorine atom at the 2-position.

Uniqueness: 2-Iodooxazole-4-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, providing access to a broader range of derivatives .

Properties

IUPAC Name

2-iodo-1,3-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2INO2/c5-4-6-3(1-7)2-8-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGYQTLWFHUIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)I)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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